molecular formula C8H6FNO B1592363 6-fluoro-1H-indol-5-ol CAS No. 288386-15-2

6-fluoro-1H-indol-5-ol

Cat. No.: B1592363
CAS No.: 288386-15-2
M. Wt: 151.14 g/mol
InChI Key: XQJHCCZRXUOIGW-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indol-5-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole nucleus is known for its biological activity and is present in various bioactive molecules. The addition of a fluorine atom at the 6th position and a hydroxyl group at the 5th position enhances its chemical properties, making it a valuable compound in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1H-indol-5-ol can be achieved through several methods. One common approach involves the fluorination of 5-hydroxyindole. This can be done using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. Another method involves the cyclization of appropriate precursors, such as 2-fluoroaniline and ethyl glyoxylate, followed by deprotection and hydroxylation steps.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-indol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-fluoro-1H-indol-5-one.

    Reduction: Formation of 6-fluoro-1H-indol-5-amine.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

6-Fluoro-1H-indol-5-ol has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a potential therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially increasing its binding affinity and selectivity. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxyindole: Lacks the fluorine atom, resulting in different chemical and biological properties.

    6-Fluoroindole: Lacks the hydroxyl group, affecting its reactivity and biological activity.

    5-Fluoro-1H-indole: Fluorine atom at a different position, leading to variations in its chemical behavior.

Uniqueness

6-Fluoro-1H-indol-5-ol is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific fields.

Biological Activity

6-Fluoro-1H-indol-5-ol is an indole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a fluorine atom and a hydroxyl group, which contribute to its unique chemical properties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various biological receptors and enzymes. The compound exhibits a high affinity for several proteins involved in cellular signaling pathways, influencing processes such as gene expression and metabolism.

Key Mechanisms Include:

  • Binding to Receptors : The compound interacts with multiple receptors, triggering biochemical reactions that alter cellular functions.
  • Enzyme Inhibition : Similar to other indole derivatives, it may inhibit specific enzymes, thereby affecting metabolic pathways and cellular processes.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

Anti-inflammatory Properties

The compound may modulate inflammatory responses through its action on pro-inflammatory cytokines and signaling pathways. This suggests a potential application in treating inflammatory diseases.

Anticancer Potential

Preliminary studies indicate that this compound could have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism may involve the modulation of key signaling pathways related to cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralPotential inhibition of viral replication
Anti-inflammatoryModulation of inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells

Case Study: Indole Derivatives in Drug Development

A study highlighted the role of indole derivatives, including this compound, in drug discovery. The research focused on their interactions with biological targets relevant to various diseases, emphasizing their potential as therapeutic agents .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects in vivo are crucial for establishing its viability as a drug candidate.

Properties

IUPAC Name

6-fluoro-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJHCCZRXUOIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621800
Record name 6-Fluoro-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288386-15-2
Record name 6-Fluoro-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of a mixture of 3-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene and 5-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene (23 g, 80.4 mmol) in ethanol (220 ml) and acetic acid (30 ml) containing 10% palladium on charcoal (600 mg) was hydrogenated under 3 atmospheres pressure until hydrogen uptake ceased. The mixture was filtered and the filtrate was evaporated under vacuum. The residue was purified on column chromatography using a Prochrom® equipment eluting with methylene chloride/petroleum ether (20/80) to give 4-fluoro-5-hydroxyindole (2.48 g) and 6-fluoro-5-hydroxyindole (3.5 g).
Name
3-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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